An In-depth Technical Guide to Manganese(II) Perchlorate Hydrate: Chemical Formula and Structure
An In-depth Technical Guide to Manganese(II) Perchlorate Hydrate: Chemical Formula and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of manganese(II) perchlorate (B79767) hydrate. The information is presented to support advanced research and development activities, with a focus on quantitative data, experimental methodologies, and structural visualizations.
Chemical Formula and General Properties
Manganese(II) perchlorate is an inorganic compound that exists in both anhydrous and hydrated forms. The most common and stable hydrated form is manganese(II) perchlorate hexahydrate.
Chemical Formula: Mn(ClO₄)₂·6H₂O[1]
The anhydrous form, Mn(ClO₄)₂, is a white, hygroscopic solid, while the hexahydrate presents as rose-colored or faintly violet hygroscopic crystals.[2][3] As a perchlorate salt, it is a strong oxidizing agent and requires careful handling.[2]
| Property | Value |
| Chemical Formula | Mn(ClO₄)₂·6H₂O |
| Molecular Weight | 361.93 g/mol [1] |
| CAS Number | 15364-94-0[1] |
| Appearance | Rose-colored / Faintly violet crystalline solid[2][3] |
| Hygroscopicity | High[2] |
| Oxidizing Properties | Strong Oxidizer[2] |
Crystal Structure and Coordination Chemistry
The crystal structure of manganese(II) perchlorate hexahydrate is characterized by the presence of discrete hexaaquamanganese(II) cations, [Mn(H₂O)₆]²⁺, and perchlorate anions, ClO₄⁻.[2]
The manganese(II) ion is octahedrally coordinated by six water molecules.[2] This coordination complex is a common structural motif for first-row transition metal hydrates. The perchlorate anions are not directly bonded to the manganese center but are situated in the crystal lattice, balancing the charge of the complex cation.
Crystallographic Data:
| Parameter | Value |
| Crystal System | Orthorhombic (predicted) |
| Lattice Constants | a = 7.85 Å, b = 13.60 Å, c = 5.30 Å[2] |
The structural arrangement can be visualized as a packing of the [Mn(H₂O)₆]²⁺ octahedra and ClO₄⁻ tetrahedra, held together by electrostatic interactions and an extensive network of hydrogen bonds between the coordinated water molecules and the perchlorate anions.
Synthesis and Experimental Protocols
Synthesis of Manganese(II) Perchlorate Hexahydrate
A common laboratory-scale synthesis of manganese(II) perchlorate hexahydrate involves the reaction of manganese(II) carbonate with a slight excess of dilute perchloric acid.[2]
Reaction: MnCO₃(s) + 2HClO₄(aq) + 5H₂O(l) → --INVALID-LINK--₂(aq) + CO₂(g)
Experimental Protocol:
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Reaction Setup: In a fume hood, slowly add a stoichiometric amount of manganese(II) carbonate powder to a stirred, dilute aqueous solution of perchloric acid (e.g., 20-40%). The addition should be portion-wise to control the effervescence of carbon dioxide.
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Reaction Completion: Continue stirring the mixture until the evolution of CO₂ ceases and a clear, pale pink solution is obtained. A slight excess of perchloric acid can be used to ensure complete reaction of the carbonate.
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Filtration: If any unreacted starting material or impurities are present, filter the solution.
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Crystallization: Gently heat the solution to evaporate the solvent and concentrate the solution. Allow the concentrated solution to cool slowly to room temperature. Pink crystals of manganese(II) perchlorate hexahydrate will precipitate.
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Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold, distilled water and then with a suitable solvent like diethyl ether to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent.
Characterization Protocols
To determine the precise crystal structure, including bond lengths and angles, a single-crystal X-ray diffraction experiment would be required.
Methodology:
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Crystal Selection: A suitable single crystal of Mn(ClO₄)₂·6H₂O is selected and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K) to reduce thermal vibrations.
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Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using least-squares methods to obtain accurate atomic positions, bond lengths, and bond angles.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the [Mn(H₂O)₆]²⁺ cation and the ClO₄⁻ anion.
Experimental Setup:
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FTIR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used. The solid sample is typically prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory.
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Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The crystalline sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.
Expected Vibrational Modes:
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| O-H stretching (H₂O) | 3200 - 3600 | Stretching vibrations of the coordinated water molecules. |
| H-O-H bending (H₂O) | 1600 - 1650 | Bending vibrations of the coordinated water molecules. |
| ClO₄⁻ asymmetric stretch (ν₃) | ~1100 | Asymmetric stretching of the Cl-O bonds in the perchlorate anion. |
| ClO₄⁻ symmetric stretch (ν₁) | ~930 | Symmetric stretching of the Cl-O bonds (typically strong in Raman). |
| ClO₄⁻ asymmetric bend (ν₄) | ~625 | Asymmetric bending of the O-Cl-O angles. |
| ClO₄⁻ symmetric bend (ν₂) | ~460 | Symmetric bending of the O-Cl-O angles. |
| Mn-O stretching | 300 - 400 | Stretching vibrations of the Mn-O bonds in the [Mn(H₂O)₆]²⁺ cation. |
Visualizations
Logical Relationship of Components
Caption: Relationship between the constituent ions and the final compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and subsequent structural characterization.
Thermal Properties
Upon heating, manganese(II) perchlorate hexahydrate does not simply dehydrate. At around 150 °C, it decomposes and oxidizes to form manganese dioxide (MnO₂).[2] This reactivity is a critical consideration in its handling and storage. The anhydrous form can be prepared through a different synthetic route involving the reaction of manganese(II) nitrate (B79036) with dichlorine hexoxide.[2]
Applications in Research
Manganese(II) perchlorate serves as a precursor in the synthesis of various manganese-containing compounds and coordination complexes.[4] Its utility as an oxidizing agent in organic synthesis is also an area of interest. In materials science, it can be used in the preparation of manganese-based materials with specific electronic and magnetic properties.
Disclaimer: Manganese(II) perchlorate is a strong oxidizing agent and can form explosive mixtures with combustible materials. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling this compound.
